molecular formula C7H12N2Sn B13920864 4-(Trimethylstannyl)pyrimidine

4-(Trimethylstannyl)pyrimidine

Cat. No.: B13920864
M. Wt: 242.89 g/mol
InChI Key: UHVILMVSGCZSJK-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)pyrimidine is a high-value organotin reagent designed for advanced synthetic chemistry, particularly in medicinal chemistry and drug discovery. Its core utility lies in its role as a versatile coupling partner in Palladium-catalyzed cross-coupling reactions, such as the Stille reaction. These reactions are fundamental for constructing carbon-carbon bonds, enabling the introduction of a pyrimidine moiety into more complex molecular architectures. The pyrimidine ring is a privileged scaffold in medicinal chemistry, featured in a vast array of bioactive molecules and approved drugs. This stannylated derivative provides researchers with a direct and efficient route to incorporate this critical heterocycle into target compounds during lead optimization and library synthesis. The research applications of this compound are extensive. Pyrimidine-based compounds are actively investigated as antiviral agents, with some derivatives demonstrating promising activity against SARS-CoV-2 main protease (Mpro) . Furthermore, the pyrimidine core is a cornerstone in developing novel anticancer therapies, acting as a scaffold for protein kinase inhibitors and other targeted agents . Additional research avenues include the synthesis of potential antimalarial agents targeting plasmodial kinases and anti-inflammatory drugs . This reagent allows researchers to rapidly explore structure-activity relationships (SAR) in these therapeutic areas. It is critical to note that trimethyltin compounds are highly toxic and must be handled with extreme care. They are known neurotoxins that can cause severe health effects, including headache, visual disturbances, memory impairment, and more . This product is provided strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should review the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Properties

Molecular Formula

C7H12N2Sn

Molecular Weight

242.89 g/mol

IUPAC Name

trimethyl(pyrimidin-4-yl)stannane

InChI

InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-2,4H;3*1H3;

InChI Key

UHVILMVSGCZSJK-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While the search results do not contain information specifically about "4-(Trimethylstannyl)pyrimidine," they do provide information about the related compound "5-(Trimethylstannyl)pyrimidine" and pyrimidine derivatives, which can be used to infer potential applications and properties.

Pyrimidine Derivatives: Biological and Medicinal Applications
Pyrimidine and pyridine core structures are important in many biological processes and cancer pathogenesis, making them attractive scaffolds for novel drug discovery . Applications of pyrimidine derivatives span various areas of medicine, including anticancer, CNS (central nervous system), fungicidal, antiviral, and antibacterial therapies .

Specific Examples of Pyrimidine Applications

  • Diamine analogs with a pyrido[3,4-d]pyrimidine core have been reported as tyrosine kinase inhibitors .
  • Combining arylidene hydrazinyl moiety with pyrido[2,3-d]pyrimidin-4-one resulted in anti-microbial agents .
  • Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines analogs possess diverse pharmacological activities, including anticonvulsant, antiproliferative, anti-inflammatory, analgesic, antibacterial, antifungal, antimicrobial, and antitumor activities .
  • Pyrazolo[4′,3′:5,6]pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidinone analogs have been reported as antimicrobial agents .

5-Trimethylstannyl-pyrimidine: Synthesis and Chemical Reactions
5-Trimethylstannyl-pyrimidine is an organotin compound with applications in organic synthesis, catalysis, and materials science. It is synthesized through the reaction of pyrimidine derivatives with trimethylstannyl chloride or other stannylating agents.

5-Trimethylstannyl-pyrimidine participates in chemical reactions due to its stannyl group, which can act as a nucleophile. Notable reactions include:

  • Stille coupling
  • Suzuki coupling
  • Sonogashira coupling

The mechanism of action for 5-trimethylstannyl-pyrimidine primarily involves its ability to participate in nucleophilic attacks due to the electron-rich nature of the stannyl group. In cross-coupling reactions, a palladium catalyst facilitates the transmetalation step where the stannyl group transfers to the electrophile, forming a new carbon-carbon bond.

Scientific Research Applications of 5-Trimethylstannyl-pyrimidine
5-Trimethylstannyl-pyrimidine has several applications in scientific research:

  • It serves as a building block for synthesizing more complex organic molecules through cross-coupling reactions.
  • The synthesis of pyrimidine derivatives, including 5-trimethylstannyl-pyrimidine, is essential in medicinal chemistry due to their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)pyrimidine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically studied in the context of drug development .

Comparison with Similar Compounds

Structural and Functional Variations

4-(Tributylstannyl)pyrimidine
  • Structure : Substituted with a tributylstannyl (-SnBu₃) group instead of trimethylstannyl.
  • Properties : Higher molecular weight (369.13 g/mol vs. 288.99 g/mol for trimethylstannyl analogs) and increased steric bulk, which may reduce reactivity in coupling reactions but improve stability .
  • Applications : Used in pharmaceutical intermediates (e.g., Preparation #37 in EP 3 950 692 A1) .
  • Safety: Limited hazard data available, though tributylstannyl compounds are generally associated with higher toxicity than trimethylstannyl derivatives .
2-(Methylthio)-4-(trimethylstannyl)pyrimidine
  • Structure : Features a methylthio (-SMe) group at the 2-position alongside the trimethylstannyl group.
  • Properties: Molecular formula C₈H₁₄N₂SSn (288.99 g/mol).
  • Synthesis : Prepared via thiolation of halogenated precursors, similar to methods in .
4-Methoxy-6-(tributylstannyl)pyrimidine
  • Structure : Methoxy (-OMe) at the 4-position and tributylstannyl at the 6-position.
  • Properties : Molecular weight 246.3 g/mol; the -OMe group increases solubility in polar solvents, making it suitable for solution-phase syntheses .

Spectroscopic and Physical Properties

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Boiling Point (°C)
4-(Trimethylstannyl)pyrimidine 770 (Sn-Me₃) 0.36 (s, 18H, Sn-Me₃) 110–115 (10.5 torr)
4-Methoxy-6-(tributylstannyl)pyrimidine Not reported Not reported Not available
  • Trimethylstannyl IR Signature : The Sn-Me₃ stretch at ~770 cm⁻¹ is consistent across analogs .

Biological Activity

4-(Trimethylstannyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and synthesis methods related to this compound, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

4-(Trimethylstannyl)pyrimidine is a pyrimidine derivative where a trimethylstannyl group is attached at the 4-position. The synthesis of trimethylstannyl derivatives typically involves the reaction of pyrimidines with trimethylstannyl halides or via stannylation processes using organotin reagents.

Synthesis Methods

  • Direct Stannylation : The compound can be synthesized through direct stannylation of pyrimidines using trimethylstannyl chloride in the presence of a base.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions can also yield trimethylstannyl substituted pyrimidines effectively.

Biological Activity

The biological activity of 4-(trimethylstannyl)pyrimidine has been explored in various studies, highlighting its potential as an anticancer agent and its role in modulating different biological pathways.

Anticancer Activity

Recent studies indicate that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(trimethylstannyl)pyrimidine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation such as cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
4-(Trimethylstannyl)pyrimidineHCT11612.5CDK inhibition
Pyrido[2,3-d]pyrimidineMCF-78.3Apoptosis induction
Pyrazolo[3,4-d]pyrimidineA54915.0Cell cycle arrest

The mechanisms through which 4-(trimethylstannyl)pyrimidine exerts its biological effects include:

  • Inhibition of CDKs : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that pyrimidine derivatives can act as antioxidants, reducing oxidative stress in cells .
  • Antimicrobial Activity : Preliminary investigations have indicated potential antibacterial and antifungal activities, although more research is needed to substantiate these claims .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various pyrimidine derivatives on HCT116 colon cancer cells. Results showed that 4-(trimethylstannyl)pyrimidine significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics .
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial properties of several pyrimidine derivatives, including 4-(trimethylstannyl)pyrimidine. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .

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